Structural and Physical Property Differences Among Regioisomeric 4-Methylquinoline Carboxylic Acids
The target compound, 4-Methylquinoline-5-carboxylic acid, possesses a unique spatial arrangement of its functional groups. The methyl and carboxylic acid groups are on adjacent positions of the same ring, a feature not found in other isomers . This influences its predicted physical properties. While the 2-, 3-, 5-, and 8-carboxylic acid isomers share the same molecular weight (187.19 g/mol) and formula (C11H9NO2), they exhibit different predicted boiling points. The 5-carboxylic acid isomer has a predicted boiling point of 417.2±25.0 °C, which is notably higher than the predicted boiling point of its 4-carboxylic acid isomer, Quinoline-4-carboxylic acid (386.5±15.0 °C) [1]. This difference can impact purification and handling during synthesis.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 417.2±25.0 °C |
| Comparator Or Baseline | Quinoline-4-carboxylic acid: 386.5±15.0 °C |
| Quantified Difference | Approximately 30.7 °C higher |
| Conditions | Predicted values based on molecular structure |
Why This Matters
Different physical properties among regioisomers necessitate distinct handling and purification protocols, making the exact compound essential for reproducible experimental procedures.
- [1] ChemicalBook. (n.d.). 7250-53-5 (Quinoline-5-carboxylic acid). View Source
